molecular formula C10H12O2 B592684 (R,E)-Deca-2-ene-4,6-diyne-1,8-diol CAS No. 931116-24-4

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Cat. No.: B592684
CAS No.: 931116-24-4
M. Wt: 164.204
InChI Key: QFBMIOGKDCDLDH-BREXMAIKSA-N
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Description

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is an organic compound characterized by its unique structure, which includes a conjugated system of double and triple bonds along with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, followed by selective hydrogenation and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triple bonds can be selectively reduced to double bonds or single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alkenes, and substituted derivatives of the original compound.

Scientific Research Applications

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R,E)-Deca-2-ene-4,6-diyne-1,8-diol exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, while the hydroxyl groups enable hydrogen bonding with biological molecules. These interactions can affect cellular processes and pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: shares similarities with other conjugated diynes and enynes, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E,8R)-dec-2-en-4,6-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3/b7-5+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBMIOGKDCDLDH-BREXMAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC#CC=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#CC#C/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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